molecular formula C12H19NO2S B2418381 4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide CAS No. 1156974-58-1

4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide

Cat. No.: B2418381
CAS No.: 1156974-58-1
M. Wt: 241.35
InChI Key: IFUMHORVGTVDOK-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide is a chemical compound with the molecular formula C12H19NO2S It is known for its unique structure, which includes a thiophene ring substituted with ethyl, hydroxybutan-2-yl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the ring is functionalized with ethyl and methyl groups through alkylation reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.

    Addition of the Hydroxybutan-2-yl Group: The hydroxybutan-2-yl group is added through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the hydroxybutan-2-yl moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxybutan-2-yl group, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-(1-hydroxybutan-2-yl)benzenesulfonamide
  • ethyl N-(1-hydroxybutan-2-yl)carbamate

Uniqueness

4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-4-9-6-11(16-8(9)3)12(15)13-10(5-2)7-14/h6,10,14H,4-5,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUMHORVGTVDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)C(=O)NC(CC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156974-58-1
Record name 4-ethyl-N-(1-hydroxybutan-2-yl)-5-methylthiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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